molecular formula C20H21BrN2O2S B2709106 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide CAS No. 865162-89-6

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide

Cat. No.: B2709106
CAS No.: 865162-89-6
M. Wt: 433.36
InChI Key: VDTCUNLERPIAFF-XDOYNYLZSA-N
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Description

The compound (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide features a benzo[d]thiazole core substituted at position 6 with a bromine atom and at position 3 with a 2-ethoxyethyl group.

Properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2S/c1-2-25-13-12-23-17-10-9-16(21)14-18(17)26-20(23)22-19(24)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,2,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTCUNLERPIAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety , a bromine atom , and an ethoxyethyl group , which contribute to its unique properties. The structural formula can be represented as follows:

C19H22BrN3OS\text{C}_{19}\text{H}_{22}\text{BrN}_3\text{OS}

This molecular structure suggests potential interactions with biological targets, enhancing its efficacy in various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell proliferation and bacterial metabolism.
  • Receptor Modulation : It can bind to receptors, potentially altering their activity and impacting cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. The following table summarizes findings from relevant studies:

Cell LineIC50 (µM)Mechanism of Action
EA.hy9260.13 ± 0.01Inhibits vasculogenesis and endothelial cell migration
MDA-MB-2311.35 ± 0.42Disruption of microtubule dynamics
HT-290.008 ± 0.001Induces cell cycle arrest

The compound's ability to disrupt angiogenesis and inhibit cell proliferation positions it as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) often below 50 µg/mL .

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of the compound on tumor growth in vivo, demonstrating a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar benzothiazole derivatives, revealing that compounds with bromine substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs). These reactions allow for efficient generation of complex molecules with high yields. A common synthetic route includes:

  • Reaction of an amine with an aldehyde.
  • Incorporation of thiazole derivatives under acidic or basic conditions.
  • Utilization of catalysts such as transition metal oxides to facilitate the reaction.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives, characterized by the presence of both nitrogen and sulfur in a heterocyclic structure. The unique features of this compound include:

  • Bromine Substitution : The presence of bromine at the 6-position enhances its reactivity and biological activity.
  • Ethoxyethyl Group : This substituent may influence solubility and interaction with biological targets.
  • Propanamide Moiety : This functional group is often associated with various biological activities.

The synthesis of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide typically involves multi-step organic reactions, which may include:

  • Formation of the Benzothiazole Ring : Starting materials undergo cyclization to form the core structure.
  • Bromination : Introduction of the bromine atom at the 6-position.
  • Alkylation : Addition of the ethoxyethyl group.
  • Amidation : Reaction with appropriate amines to form the final product.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antibacterial Properties : Initial studies suggest effectiveness against various bacterial strains, including Staphylococcus aureus .
  • Anticancer Activity : The compound has shown promise in inhibiting specific enzymes involved in cancer pathways, suggesting potential use in cancer treatment .
  • Neurological Applications : As a KCC2 expression enhancer, it may play a role in treating neurological disorders by restoring balance between excitation and inhibition in the brain .

Antibacterial Activity

A study demonstrated that this compound exhibited significant antibacterial effects against several strains, highlighting its potential as a lead compound for antibiotic development .

Anticancer Research

In vitro studies have shown that this compound can inhibit tumor cell proliferation by targeting specific signaling pathways associated with cancer growth . Further research is necessary to elucidate its precise mechanisms and therapeutic efficacy.

Neurological Impact

Research on KCC2 expression enhancing compounds has identified this molecule as a candidate for restoring neuronal balance in conditions like epilepsy and other neurological disorders . Ongoing studies are assessing its potential in preclinical models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

Table 1: Key Structural Features of Analogous Compounds
Compound Name/ID Core Structure Position 6 Substituent Position 3 Substituent Additional Functional Groups
Target Compound Benzo[d]thiazole Br 2-ethoxyethyl Z-configuration imine, phenylpropanamide
N-(6-Trifluoromethylbenzothiazol-2-yl)... Benzo[d]thiazole CF₃ Phenylacetamide Acetamide, variable methoxy groups
Compound 20 () 1,3,4-Thiadiazole N/A 4-phenyl, 5-imino Hydroxyphenyl, NH groups
Compound 5a () Quinazolinone Br Naphthalene-2-yl Thiazolidinone, substituted phenyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The bromine atom in the target compound and Compound 5a () may slow electrophilic substitution reactions compared to the trifluoromethyl group in ’s analogs, which enhances electrophilicity .
  • Solubility Effects : The 2-ethoxyethyl group in the target compound likely improves solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl in ’s derivatives) .

Key Observations :

  • Complexity : The target compound’s synthesis is likely less complex than multi-step processes for thiadiazocin derivatives (), which require lead powder and formic acid .
  • Catalysts : Triethylamine is commonly used to facilitate nucleophilic substitutions in benzothiazole derivatives, as seen in and .

Spectral and Physical Properties

Table 3: Spectral Data Comparison
Compound Name/ID IR Peaks (cm⁻¹) ¹H-NMR Peaks (δ, ppm) MS Data
Target Compound (Predicted) ~3270 (NH), ~1650 (C=O) 1.2 (t, CH₃), 3.5–4.2 (OCH₂CH₂O), 7.2–8.0 (ArH) N/A
Compound 20 () 3433 (OH), 3115 (NH) 7.03–8.69 (ArH), 10.49 (OH) m/z 269 (M⁺)
N-(6-Trifluoromethylbenzothiazol-2-yl)... ~1680 (C=O) 7.5–8.2 (ArH), 3.4 (CH₂) N/A

Key Observations :

  • NH/OH Stretching : The target compound’s amide NH stretch (~3270 cm⁻¹) would differ from the hydroxyl and NH₂ stretches in Compound 20 (3433 cm⁻¹) .
  • Ethoxy Group Signature : The ethoxyethyl group in the target compound would produce distinct triplet (δ ~1.2) and quartet (δ ~3.5–4.2) signals in ¹H-NMR .

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